Boc-His-Gly-OH
Description
Contextualization of Boc-His-Gly-OH within Protected Dipeptide Chemistry
In the field of chemical synthesis, particularly in the creation of peptides and pharmaceuticals, protected dipeptides are invaluable intermediates. chemimpex.comcymitquimica.com These molecules, consisting of two amino acids joined together with their reactive functional groups selectively masked, serve as building blocks for constructing larger, more complex peptide sequences. chemimpex.com this compound is a prime example of such a compound. The Boc group on the histidine's alpha-amino group prevents unwanted reactions at this site, allowing chemists to selectively form a peptide bond using the free carboxyl group of the glycine (B1666218). cymitquimica.com This strategy of using protected fragments is a cornerstone of both solid-phase and solution-phase peptide synthesis, enabling precise control over the final peptide sequence. The use of dipeptide derivatives like N-Boc-glycylglycine (Boc-Gly-Gly-OH) is common in these synthetic pathways. cymitquimica.com
Significance of Histidine and Glycine Residues in Peptide Design and Function
The choice of histidine and glycine in this dipeptide is not arbitrary; both amino acids confer unique and important properties to peptides and proteins.
Histidine (His) is a highly versatile amino acid due to its imidazole (B134444) side chain. researchgate.net This side chain has a pKa value close to physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. This property makes histidine a frequent participant in enzymatic catalysis and a key mediator of biomolecular interactions. researchgate.netacs.org The imidazole group is also an excellent ligand for metal ions, playing a critical role in the structure and function of metalloproteins like myoglobin (B1173299) and hemoglobin. wikipedia.org In peptide design, incorporating histidine can introduce pH-sensitivity, metal-binding capabilities, and catalytic activity. researchgate.netresearchgate.net Furthermore, histidine is a precursor to biologically important molecules such as histamine, which is involved in inflammatory responses, and carnosine, a dipeptide found in muscle tissue. wikipedia.org
Glycine (Gly) is the simplest of the 20 common amino acids, with only a single hydrogen atom as its side chain. This minimal structure makes it achiral and provides a high degree of conformational flexibility to the peptide backbone. acs.org Glycine is often found in the turn regions of proteins, where its flexibility is essential for changes in chain direction. acs.org It is a major component of collagen, contributing to its tight helical structure. Beyond its structural role, glycine functions as a neurotransmitter in the central nervous system and is a precursor for the synthesis of other crucial biomolecules, including the antioxidant glutathione. nih.gov In synthetic peptides, glycine can be incorporated to increase flexibility or to act as a simple, non-disruptive spacer. nih.gov
Role of the Boc Protecting Group in Modern Organic and Peptide Synthesis Strategies
Protecting groups are essential tools in organic synthesis, preventing specific functional groups from reacting while transformations are carried out elsewhere in the molecule. thermofisher.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, particularly in peptide synthesis. ontosight.aiwikipedia.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate, often called Boc anhydride. wikipedia.org
The utility of the Boc group stems from its stability under a wide range of conditions, including those that are basic or nucleophilic. wikipedia.org However, it is readily and cleanly removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). thermofisher.comwikipedia.org This acid-lability is central to the "Boc strategy" of solid-phase peptide synthesis (SPPS). nih.govamericanpeptidesociety.org In this strategy, the N-terminus of the growing peptide chain is protected with a Boc group. After coupling the next amino acid, the Boc group is removed with acid, freeing the N-terminus for the next coupling reaction. thermofisher.com While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common for routine synthesis, the Boc strategy remains advantageous for certain applications, such as the synthesis of complex peptides or those containing base-sensitive modifications. thermofisher.comamericanpeptidesociety.org
Overview of Research Trajectories for this compound and Related Boc-Protected Peptide Fragments
The research applications for this compound and analogous Boc-protected peptide fragments are diverse, reflecting the versatility of their constituent parts. These building blocks are primarily used in the synthesis of larger, biologically active peptides and novel biomaterials.
Therapeutic Peptide Development: A significant research trajectory involves using these fragments to synthesize peptide-based drugs. For example, a related compound, Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH, serves as a fragment in the synthesis of analogues of glucagon-like peptide-1 (GLP-1), which is important for regulating glucose metabolism and is a target for diabetes and obesity treatments. smolecule.com The unique properties of histidine-containing peptides are also harnessed to create carriers for nucleic acids, with potential applications in gene therapy. researchgate.net
Antibacterial Agents: Research into Boc-protected dipeptides has revealed their potential as broad-spectrum antibacterial agents. nih.gov Studies on compounds like Boc-Phe-Trp-OMe have shown that they can disrupt bacterial membranes and eradicate biofilms, opening avenues for developing new treatments to combat antibiotic resistance. nih.gov
Biomaterial Engineering: Boc-protected dipeptides have demonstrated a capacity for self-assembly, forming ordered nanostructures like hydrogels. researchgate.netfrontiersin.org These materials are being explored for applications in controlled drug release, where the gel can entrap drug molecules and release them in a sustained manner. frontiersin.org
Fundamental Research and Analytical Standards: Simpler related compounds, such as Boc-(Gly)₄-OH, are used as model peptides to study fundamental principles of protein folding and backbone interactions. adventchembio.com They also serve as crucial reference standards for quality control and the validation of analytical methods like HPLC in the manufacturing of peptide-based pharmaceuticals. adventchembio.com
Data Tables
Table 1: Chemical and Physical Properties of a Representative this compound Compound
The following data pertains to Boc-His(Trt)-Gly-OH, a common synthetic precursor where the histidine imidazole side chain is protected with a trityl (Trt) group to prevent side reactions during synthesis.
| Property | Value | Source |
| IUPAC Name | 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid | nih.gov |
| Molecular Formula | C₃₂H₃₄N₄O₅ | nih.gov |
| Molecular Weight | 554.6 g/mol | nih.gov |
| InChIKey | BUEDEKNPBYTVJW-MHZLTWQESA-N | nih.gov |
| Canonical SMILES | CC(C)(C)OC(=O)NC@@HC(=O)NCC(=O)O | nih.gov |
| CAS Number | 1428125-85-2 | creative-peptides.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H20N4O5 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H20N4O5/c1-13(2,3)22-12(21)17-9(4-8-5-14-7-16-8)11(20)15-6-10(18)19/h5,7,9H,4,6H2,1-3H3,(H,14,16)(H,15,20)(H,17,21)(H,18,19)/t9-/m0/s1 |
InChI Key |
UJIILALZHBFZMB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O |
sequence |
HG |
Origin of Product |
United States |
Synthetic Methodologies for Boc His Gly Oh and Analogous Boc Protected Dipeptides
Solution-Phase Synthetic Approaches to Boc-His-Gly-OH
Solution-phase peptide synthesis (SPPS) remains a robust and versatile method for producing dipeptides like this compound. This approach allows for purification of intermediates at each stage, ensuring a high-quality final product.
The most direct route to this compound is through the condensation of two precursor segments: an N-terminally protected histidine and a C-terminally protected glycine (B1666218). In this strategy, Nα-Boc-L-histidine (Boc-His-OH) is coupled with a glycine derivative, such as a glycine methyl or ethyl ester (e.g., H-Gly-OMe). The ester group on the glycine serves as a temporary protecting group for its carboxyl function. The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and requires a coupling agent to facilitate the formation of the amide bond. google.comoup.com Following the successful coupling, the ester group is saponified (hydrolyzed) under basic conditions to yield the final this compound dipeptide. This segment condensation approach is a classical and widely practiced method in peptide synthesis. nih.gov
An alternative to direct condensation involves a two-step process using an activated ester of Boc-His-OH. This method separates the activation of the carboxylic acid from the coupling step, which can reduce side reactions and improve yields. The carboxyl group of Boc-His-OH is first converted into a more reactive form, the "activated ester." Common examples include 4-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) esters. thieme-connect.desci-hub.se
The synthesis of these activated esters is often achieved by reacting Boc-His-OH with the corresponding alcohol (e.g., 4-nitrophenol (B140041) or N-hydroxysuccinimide) in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.de In a specific example for a related peptide, an N-hydroxysuccinimide ester was prepared using N,N'-disuccinimidyl carbonate (DSC) as the activating agent. patsnap.com The resulting Boc-His-OSu or Boc-His-ONp can be isolated, purified, and then reacted with glycine in a separate step to form this compound. This approach is advantageous as the activated ester intermediates are often stable crystalline solids, allowing for high purity before the final coupling step. thieme-connect.de
The formation of the peptide bond between Boc-His-OH and glycine is not spontaneous and requires the use of coupling reagents to activate the carboxyl group of histidine. jpt.com The choice of reagent is critical for the reaction's success, directly influencing efficiency, yield, and the purity of the dipeptide. jpt.com
Carbodiimides (DCC and EDC): N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and highly effective coupling reagent for solution-phase synthesis. nih.govomizzur.com During the reaction, DCC forms a precipitate of dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. peptide.comuniversite-paris-saclay.fr 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325), and its urea (B33335) byproduct can be conveniently removed through an aqueous workup, making it useful in various applications. peptide.com
Uronium and Phosphonium (B103445) Salts (HATU, PyBOP): More modern and highly efficient reagents include uronium and phosphonium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). jpt.comomizzur.com These reagents often provide faster reaction times and are known for their ability to suppress racemization, especially in difficult couplings. omizzur.compeptide.com HATU, which is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is particularly noted for its high reactivity and reduced epimerization. peptide.com
Additives (HOBt and HOAt): The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HOAt is crucial, especially when working with racemization-prone amino acids like histidine. peptide.com When used in conjunction with a carbodiimide like DCC or EDC, HOBt minimizes racemization by forming an intermediate HOBt-ester. peptide.comcreative-peptides.com This intermediate is more stable and less prone to side reactions than the O-acylisourea intermediate formed by the carbodiimide alone, leading to a cleaner coupling reaction and higher product purity. creative-peptides.com
Table 1: Common Coupling Reagents and Additives for Dipeptide Synthesis
| Reagent/Additive | Full Name | Class | Key Features & Byproducts |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Highly effective in solution-phase; byproduct (DCU) is insoluble and precipitates. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. peptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Highly reactive, fast couplings with low racemization; based on HOAt. jpt.compeptide.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Widely used with carbodiimides to suppress racemization and prevent side reactions. omizzur.comcreative-peptides.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive | More effective than HOBt in preventing racemization, especially in difficult couplings. omizzur.com |
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. creative-peptides.com
Solvent and Reactant Concentration: The choice of solvent is critical for ensuring that all reactants remain dissolved throughout the reaction. Common solvents include DMF, DCM, and THF. numberanalytics.com The concentration of reactants can also influence the reaction rate; higher concentrations generally lead to faster reactions.
Temperature: Temperature control is essential for minimizing side reactions, particularly racemization. numberanalytics.com Peptide coupling reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to gradually warm to room temperature as the reaction proceeds. patsnap.comuniversite-paris-saclay.fr
Stoichiometry and Base: The molar ratios of the reactants must be carefully controlled. Often, a slight excess of the coupling agent is used to drive the reaction to completion. researchgate.net A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the amine salt and facilitate the coupling. google.compatsnap.com
Reaction Monitoring and Purification: The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion. google.commdpi.com Upon completion, the crude product is purified, typically by aqueous workup, extraction, and finally recrystallization or column chromatography to obtain the pure dipeptide. google.comresearchgate.net
Table 2: Representative Factors for Optimizing Dipeptide Synthesis
| Parameter | Variable | Purpose | Typical Conditions |
|---|---|---|---|
| Solvent | Polarity, aprotic vs. protic | Ensure solubility of all reactants, influence reaction rate. creative-peptides.com | DMF, DCM, THF, Ethyl Acetate universite-paris-saclay.frresearchgate.net |
| Temperature | Reaction initiation and duration temperature | Minimize racemization and other side reactions. numberanalytics.com | Start at 0 °C, then warm to room temperature. universite-paris-saclay.fr |
| Base | Type and equivalents | Neutralize amine hydrochloride salts, activate coupling. numberanalytics.com | 1.1 - 2.5 equivalents of DIPEA, TEA, or NMM. patsnap.comuniversite-paris-saclay.fr |
| Coupling Agent | Type and equivalents | Activate the carboxylic acid for amide bond formation. researchgate.net | 1.0 - 1.5 equivalents of DCC, EDC, or HATU. google.comresearchgate.net |
| Additive | Presence and equivalents | Suppress racemization. creative-peptides.com | 1.0 - 1.2 equivalents of HOBt or HOAt. universite-paris-saclay.fr |
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
While this compound itself is typically made via solution-phase methods, it plays a vital role as a component in the solid-phase synthesis of larger peptides.
In Solid-Phase Peptide Synthesis (SPPS), peptides are assembled sequentially on an insoluble resin support. nih.gov A powerful strategy within SPPS is the use of pre-formed, protected dipeptide building blocks instead of single amino acids. vwr.com The this compound dipeptide is an ideal candidate for this approach.
By synthesizing this compound in solution first, it can then be coupled as a single unit onto the growing peptide chain attached to the resin. acs.org This method offers several advantages:
It significantly reduces the risk of racemization at the histidine residue, as the coupling of the dipeptide is generally cleaner than the coupling of a single Boc-His-OH on the solid support. acs.org
It can circumvent difficult coupling steps and reduce the formation of deletion sequences or other side products associated with the individual amino acids.
This building block strategy is widely employed in both academic research and industrial production, particularly for the synthesis of complex or long peptides where purity and efficiency are paramount. vwr.comgoogle.com
Stepwise Amino Acid Coupling on Resins utilizing Boc Chemistry
Solid-phase peptide synthesis (SPPS) using Boc chemistry is a well-established method for preparing peptides like this compound. peptide.comnih.gov The process begins with the attachment of the C-terminal amino acid, in this case, glycine, to an insoluble polymer resin. peptide.com The N-α-amino group of the resin-bound glycine is then deprotected, typically by treatment with an acid such as trifluoroacetic acid (TFA), to expose a free amine. peptide.comumich.edu
The subsequent coupling step involves the activation of the carboxyl group of the incoming N-α-Boc-protected histidine. thermofisher.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly used for this activation, forming a highly reactive O-acylisourea intermediate. thermofisher.commdpi.com This intermediate readily reacts with the free amino group of the resin-bound glycine to form the peptide bond. thermofisher.com The cycle of deprotection and coupling is repeated to elongate the peptide chain. peptide.com Excess reagents and by-products are removed by washing the resin after each step. bachem.com
A general representation of the stepwise coupling on a resin is as follows:
Deprotection: Resin-Gly + TFA → H-Gly-Resin
Neutralization: H-Gly-Resin + Base (e.g., DIEA) → H₂N-Gly-Resin
Activation: Boc-His-OH + Coupling Agent (e.g., DCC) → Activated Boc-His*
Coupling: Activated Boc-His* + H₂N-Gly-Resin → Boc-His-Gly-Resin
This stepwise approach allows for the efficient and controlled synthesis of the desired dipeptide on a solid support. nih.gov
Orthogonal Protecting Group Strategies (e.g., Boc/Trt for Histidine Side Chain)
The synthesis of peptides containing amino acids with reactive side chains, such as histidine, requires the use of orthogonal protecting groups. biosynth.comiris-biotech.de Orthogonality in this context means that the protecting groups for the α-amino group and the side chain can be removed under different chemical conditions, allowing for selective deprotection. biosynth.commasterorganicchemistry.com
In the synthesis of this compound, the Boc group protects the α-amino group of histidine and is acid-labile, typically removed with TFA. nih.govmasterorganicchemistry.com The imidazole (B134444) side chain of histidine is also reactive and requires protection to prevent side reactions. The trityl (Trt) group is a commonly used acid-labile protecting group for the histidine side chain. peptide.comiris-biotech.de While both Boc and Trt are acid-labile, their removal can be controlled by using different acid strengths. For instance, dilute TFA can be used to selectively remove the Trt group while leaving the Boc group intact, although this is less common in a standard Boc-SPPS workflow where final cleavage removes both. iris-biotech.de More commonly in Boc-SPPS, the Trt group is stable to the milder TFA conditions used for N-α-Boc removal during the synthesis cycles and is removed simultaneously with the final cleavage from the resin using a strong acid like hydrogen fluoride (B91410) (HF). iris-biotech.desigmaaldrich.com
The combination of Boc for the α-amino group and Trt for the histidine side chain is a key component of the orthogonal protection strategy in the solid-phase synthesis of peptides containing histidine. biosynth.comgoogle.com
Table 1: Common Protecting Groups in Boc-SPPS
| Functional Group | Protecting Group | Abbreviation | Deprotection Condition |
| α-Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) nih.govmasterorganicchemistry.com |
| Histidine Side Chain (Imidazole) | Trityl | Trt | Strong Acid (e.g., HF) iris-biotech.de |
Cleavage Strategies from Solid Supports
Once the synthesis of the protected peptide on the solid support is complete, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. sigmaaldrich.com In Boc-based solid-phase peptide synthesis, this is typically achieved by treatment with a strong acid. thermofisher.comthermofisher.com
The choice of cleavage reagent depends on the type of resin used and the protecting groups on the amino acid side chains. For peptides synthesized on resins like Merrifield or MBHA, anhydrous hydrogen fluoride (HF) is a common and effective cleavage reagent. seplite.comsigmaaldrich.com The cleavage cocktail often includes scavengers, such as cresol (B1669610) or thioanisole, to trap the reactive carbocations generated during the deprotection process and prevent side reactions with sensitive amino acid residues like methionine or tryptophan. sigmaaldrich.comsigmaaldrich.com
Alternatively, trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can be used as strong acid alternatives to HF for cleavage from certain resins. sigmaaldrich.com For resins that are more acid-sensitive, such as the Wang resin, a milder cleavage cocktail containing a high concentration of TFA can be employed. sigmaaldrich.comthermofisher.com For example, a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) is often used. sigmaaldrich.com
The general cleavage process involves treating the peptide-resin with the acidic cleavage cocktail for a specific duration, followed by precipitation of the cleaved peptide in a cold solvent like diethyl ether. thermofisher.com The crude peptide is then collected by filtration and can be purified by chromatography.
Table 2: Common Cleavage Cocktails for Boc-SPPS
| Reagent Cocktail | Composition | Application |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Universal cleavage, especially for peptides with sensitive residues sigmaaldrich.com |
| TFA/TIS/Water | 95:2.5:2.5 | General purpose, for peptides without highly sensitive residues sigmaaldrich.com |
| Anhydrous HF | HF with scavengers (e.g., p-cresol) | Cleavage from Merrifield and MBHA resins sigmaaldrich.com |
Chemoenzymatic Synthesis of this compound and Related Peptides
Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.comgoogle.com This approach can be particularly useful for the synthesis of peptides like this compound, offering an alternative to purely chemical methods.
Enzymatic Coupling Approaches in Peptide Bond Formation
Enzymatic peptide synthesis typically utilizes proteases or other peptide ligases to catalyze the formation of the peptide bond. bachem.comgoogle.com In a kinetically controlled approach, an N-protected amino acid ester (the acyl donor) reacts with a C-terminally unprotected amino acid or peptide (the nucleophile) in the presence of an enzyme. google.com For the synthesis of this compound, this could involve the enzymatic coupling of a Boc-His ester with glycine.
The reaction medium is a critical factor in enzymatic peptide synthesis. While enzymes are naturally active in aqueous environments, the presence of water can lead to the hydrolysis of the ester substrate, reducing the yield of the desired peptide. google.com Therefore, these reactions are often carried out in organic solvents with low water content or in biphasic systems to favor the synthesis reaction over hydrolysis. google.comgoogle.com
Papain and thermolysin are examples of proteases that have been used for enzymatic peptide synthesis. google.comsci-hub.se The choice of enzyme depends on its substrate specificity and stability under the chosen reaction conditions.
Evaluation of Enzyme Specificity for this compound Precursors
The success of an enzymatic coupling reaction hinges on the specificity of the enzyme for the substrates. researchgate.net Enzymes exhibit high selectivity for the amino acids they will couple, which can be both an advantage and a limitation. ethz.ch
For the synthesis of this compound, an enzyme would need to recognize a Boc-His derivative as the acyl donor and glycine as the nucleophile. The specificity of proteases is often directed by the nature of the amino acid at the P1 position (the C-terminal residue of the acyl donor) and the P1' position (the N-terminal residue of the nucleophile). researchgate.net
Research into the substrate specificity of various proteases has shown that some enzymes have a preference for certain types of amino acids. For example, some proteases preferentially cleave (and therefore can also form) peptide bonds involving hydrophobic or basic amino acids. researchgate.net The evaluation of different enzymes for their ability to catalyze the formation of the His-Gly bond would be necessary to identify a suitable biocatalyst. This often involves screening a panel of enzymes with the desired precursor molecules, Boc-His-ester and Glycine, and analyzing the reaction products for the formation of this compound.
Advanced Synthetic Innovations in Boc-Peptide Chemistry
While Boc-SPPS is a robust and well-established technique, research continues to drive innovations to improve efficiency, yield, and the synthesis of more complex peptides. numberanalytics.com One area of advancement is the development of new protecting groups and linkers that offer improved stability and cleavage properties. iris-biotech.denumberanalytics.com
Another significant innovation is the development of more efficient coupling reagents that can reduce reaction times and minimize side reactions like racemization. mdpi.com For instance, the use of uronium or phosphonium salt-based coupling reagents, such as HATU or HBTU, has become common in both Boc and Fmoc-based synthesis strategies. mdpi.comsigmaaldrich.com
These advancements continue to expand the capabilities of Boc-peptide chemistry, enabling the synthesis of longer and more challenging peptide sequences with greater efficiency.
Microwave-Assisted Peptide Synthesis for this compound Analogs
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application to peptide synthesis has yielded significant improvements over conventional heating methods. mdpi.comnih.gov The use of microwave irradiation can dramatically shorten reaction times, often from hours to mere minutes, while frequently improving yields and the purity of the final product. mdpi.comnih.govniscpr.res.in
In the context of Boc-protected dipeptides, microwave heating has been successfully employed in several key steps of the synthesis. mdpi.com For instance, the coupling of a Boc-protected amino acid to an amino acid ester can be significantly expedited. Research has shown that the formation of the peptide bond, facilitated by a condensing agent like titanium tetrachloride in a solvent such as pyridine, can be completed in as little as 20 to 40 minutes under microwave irradiation, with yields ranging from 70% to 94%. mdpi.com This represents a substantial time saving compared to the 5-6 hours required with conventional heating. mdpi.com
One notable advantage of microwave-assisted synthesis is its ability to facilitate one-pot deprotection and cyclization reactions. For example, N-Boc protected dipeptide esters can be efficiently converted into 2,5-piperazinediones (cyclic dipeptides) under solvent-free microwave irradiation. thieme-connect.comresearchgate.net This process is not only faster but can also lead to higher yields and better preservation of stereochemical integrity compared to traditional thermal methods. thieme-connect.comthieme-connect.com The microwave energy is thought to facilitate the removal of the Boc protecting group, which then allows for spontaneous intramolecular cyclization. nih.gov
The efficiency of microwave-assisted synthesis is also evident in solid-phase peptide synthesis (SPPS). Microwave irradiation can accelerate both the coupling and deprotection steps in SPPS. niscpr.res.inacs.org For instance, the attachment of Boc-amino acids to a Merrifield resin, a common solid support, can be achieved in 5-6 minutes with microwave heating, a significant reduction from the 24 hours required by conventional methods. niscpr.res.in This rapid process still results in high loading of the amino acid onto the resin. niscpr.res.in
Furthermore, microwave-assisted protocols have been developed for the synthesis of complex peptides, demonstrating the versatility of this technique. nih.govacs.org For example, a 23-amino acid lipopeptide was synthesized in just 14 hours using a microwave-assisted protocol, a task that would typically take 7-10 days with conventional SPPS. nih.gov
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Dipeptide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 5-6 hours mdpi.com | 20-40 minutes mdpi.com |
| Yield | Often lower | 70-94% mdpi.com |
| Conditions | Refluxing toluene (B28343) or xylene for 24 hours for cyclization thieme-connect.com | Solvent-free or in water; 5-10 minutes for cyclization thieme-connect.comnih.gov |
| Stereochemical Integrity | Prone to epimerization, especially with sensitive amino acids thieme-connect.com | Generally better preservation of stereochemistry thieme-connect.comthieme-connect.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.orgrjpn.org In peptide synthesis, which has traditionally been associated with a high environmental impact due to the large volumes of solvents and reagents used, the adoption of greener practices is crucial. rsc.org
A key focus of green chemistry in this context is the use of environmentally benign solvents. rsc.org Water is an ideal green solvent, and methods for peptide synthesis in aqueous media are being actively developed. nih.govresearchgate.net For instance, microwave-assisted cyclization of linear dipeptides in water has been shown to be a rapid, safe, and highly efficient method for producing cyclic dipeptides with excellent yields. nih.gov This approach can even be used for one-pot deprotection and cyclization of N-Boc protected precursors. nih.gov
The Boc (tert-butoxycarbonyl) strategy itself aligns with some green chemistry principles. researchgate.netmdpi.com The deprotection of the Boc group generates only gaseous byproducts, which are less energy-intensive to dispose of than the solid waste produced from the deprotection of other protecting groups like Fmoc. mdpi.com
Another principle of green chemistry is the reduction of derivatives and protecting groups to minimize waste. acs.org While protecting groups are often necessary in peptide synthesis, strategies that minimize their use or allow for their removal under green conditions are favored. The development of water-based, microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles is a step in this direction. mdpi.comresearchgate.net This method reduces the reliance on organic solvents and allows for rapid reactions in water. mdpi.com
The development of solvent-free reaction conditions, as seen in the microwave-assisted synthesis of 2,5-piperazinediones from Boc-protected dipeptide esters, is another significant advancement in making peptide synthesis greener. thieme-connect.comresearchgate.net These methods not only eliminate the need for potentially hazardous solvents but also often result in shorter reaction times and higher yields. researchgate.net
Interactive Table: Application of Green Chemistry Principles in Dipeptide Synthesis
| Green Chemistry Principle | Application in Dipeptide Synthesis |
| Prevention of Waste | One-pot synthesis and cyclization reactions to reduce intermediate purification steps. thieme-connect.com |
| Atom Economy | Utilizing catalytic methods and reactions that maximize the incorporation of starting materials into the final product. acs.orgrsc.org |
| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water or conducting reactions under solvent-free conditions. thieme-connect.comnih.govresearchgate.net |
| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption compared to prolonged conventional heating. mdpi.comacs.org |
| Reduce Derivatives | Employing strategies like the Boc protecting group, where deprotection yields gaseous byproducts, and developing methods that minimize the need for side-chain protection. acs.orgresearchgate.netmdpi.com |
Advanced Characterization and Analytical Research of Boc His Gly Oh
Chromatographic Methods for Purity Assessment and Method Validation
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of synthetic peptides like Boc-His-Gly-OH and for their purification via preparative separations. adventchembio.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov
In RP-HPLC, the peptide is separated based on its hydrophobicity. A nonpolar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile. A gradient elution is typically employed, where the concentration of the organic solvent is gradually increased over time. This causes more hydrophobic compounds to elute later than more polar ones. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. nih.gov
The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. HPLC methods must be validated to ensure they are accurate, reproducible, and robust for quality control purposes. adventchembio.com HPLC can also be scaled up (preparative HPLC) to purify large quantities of the target peptide from synthesis-related impurities. nih.gov
| Parameter | Typical Condition for Analytical HPLC |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes |
| Flow Rate | ~1.0 mL/min nih.gov |
| Detection | UV at 214 nm or 220 nm |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC) for Volatile Byproducts or Derivatives
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov Due to its high molecular weight and low volatility, the peptide this compound itself is not suitable for direct analysis by GC. However, GC is a valuable tool for identifying and quantifying volatile byproducts or residual solvents that may be present in the final peptide product from its synthesis. oiv.int
The synthesis of peptides often involves various organic solvents and reagents. Residual amounts of these volatile substances can remain in the lyophilized peptide product and are considered impurities. Headspace GC, where the vapor above the sample is injected, is a common method for this type of analysis. researchgate.net
Alternatively, GC can be used to analyze the amino acid composition of the peptide, but this requires a derivatization step to convert the non-volatile amino acids into volatile derivatives prior to injection.
| Potential Volatile Substance | Source |
| tert-Butanol | Cleavage of the Boc protecting group |
| Dichloromethane (B109758) (DCM) | Common solvent in peptide synthesis |
| Dimethylformamide (DMF) | Common solvent in peptide synthesis |
| Diisopropylethylamine (DIPEA) | Base used in coupling reactions |
| Piperidine | Reagent used for Fmoc deprotection (if applicable in synthesis route) google.com |
Ion Chromatography for Counterion Analysis
In the synthesis and purification of peptides like this compound, counterions are often introduced. These ions, which are present to balance the charge of the peptide, can originate from the starting materials, reagents, or purification buffers. The identity and concentration of these counterions are critical quality attributes as they can impact the physicochemical properties, stability, and even the biological activity of the peptide. Ion chromatography (IC) is a powerful and widely used technique for the analysis of both inorganic and organic counterions. thermofisher.comlaborundmore.com
IC separates ions based on their affinity for an ion-exchange resin. The sample is introduced into a column packed with the resin, and an eluent is passed through to facilitate the separation. For the analysis of anionic counterions, an anion-exchange column is used, while a cation-exchange column is employed for cationic counterions. thermofisher.com Detection is typically achieved using a conductivity detector, which measures the electrical conductivity of the eluent as the separated ions emerge from the column. thermofisher.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. thermofisher.comnih.gov
Typical Counterions Analyzed by Ion Chromatography:
| Counterion Type | Examples | Analytical Consideration |
| Inorganic Anions | Chloride (Cl⁻), Trifluoroacetate (TFA⁻), Phosphate (PO₄³⁻), Sulfate (SO₄²⁻) | IC with suppressed conductivity is highly sensitive and selective for these ions. thermofisher.com |
| Inorganic Cations | Sodium (Na⁺), Potassium (K⁺), Ammonium (NH₄⁺) | Cation-exchange chromatography is used for their determination. thermofisher.com |
| Organic Anions | Acetate (CH₃COO⁻), Formate (HCOO⁻) | Can be analyzed by IC, often with specific methods for organic acids. nih.gov |
The accurate quantification of these counterions is essential to determine the true peptide content and to ensure batch-to-batch consistency. Regulatory bodies often require detailed information on the counterion profile of peptide-based active pharmaceutical ingredients (APIs). laborundmore.com
Chiral Chromatography for Enantiomeric Purity Determination
The biological activity of peptides is highly dependent on their stereochemistry. Since this compound contains a chiral center at the histidine residue, it is crucial to ensure its enantiomeric purity. The presence of the D-enantiomer (D-His) in a peptide intended to contain the L-enantiomer (L-His) can lead to reduced efficacy or even undesirable side effects. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most powerful method for determining the enantiomeric purity of amino acids and peptides. chiraltech.comresearchgate.netsigmaaldrich.com
CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation. thieme-connect.de The selection of the appropriate CSP and mobile phase is critical for achieving a successful separation. sigmaaldrich.com For N-protected amino acids like this compound, various types of CSPs have shown excellent results, including those based on macrocyclic antibiotics (e.g., CHIROBIOTIC phases) and cyclodextrins. sigmaaldrich.commdpi.com
Key Aspects of Chiral Chromatography for this compound:
| Parameter | Description | Importance |
| Chiral Stationary Phase (CSP) | The column packing material that enables the separation of enantiomers. sigmaaldrich.com | The choice of CSP is the most critical factor for achieving enantiomeric separation. sigmaaldrich.com |
| Mobile Phase | The solvent system that carries the sample through the column. | Optimization of the mobile phase composition is necessary to achieve good resolution and peak shape. mdpi.com |
| Detection | Typically UV detection is used for Boc-protected peptides. | Allows for the quantification of each enantiomer. |
| Enantiomeric Excess (ee) | A measure of the purity of the desired enantiomer, calculated from the peak areas of the two enantiomers. researchgate.net | A critical quality attribute for chiral drug substances. |
The development of a robust chiral chromatography method is essential for quality control during the synthesis of this compound and the subsequent peptides. It allows for the detection and quantification of even small amounts of the undesired enantiomer, ensuring the final product meets the required stereochemical purity. researchgate.net
Advanced Analytical Method Development for this compound
Development of Robust Analytical Protocols for Process Monitoring
The synthesis of peptides is a multi-step process, and monitoring the reaction progress and the purity of intermediates is crucial for optimizing the synthesis and ensuring the quality of the final product. rsc.org The development of robust analytical protocols for in-process control (IPC) is therefore of high importance. High-performance liquid chromatography (HPLC) is the workhorse analytical technique for this purpose. polypeptide.com
A robust HPLC method for monitoring the synthesis of this compound should be able to separate the starting materials, the desired product, and any potential by-products or impurities. dcu.ie Method development involves the careful selection of the column, mobile phase composition, gradient profile, and detection wavelength. The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. dcu.ie
Near-infrared (NIR) spectroscopy is an emerging process analytical technology (PAT) that can provide real-time monitoring of peptide synthesis. rsc.org By analyzing the NIR spectra of the reaction mixture, it is possible to track the consumption of reactants and the formation of the product without the need for sampling and offline analysis. rsc.org
Components of a Robust Analytical Protocol:
| Technique | Application in Process Monitoring | Key Parameters |
| Reversed-Phase HPLC | Monitoring reaction completion, quantifying product yield, and detecting impurities. polypeptide.com | Column chemistry (e.g., C18), mobile phase (e.g., acetonitrile/water with TFA), gradient, flow rate, UV detection wavelength. |
| Near-Infrared (NIR) Spectroscopy | Real-time, non-invasive monitoring of the reaction progress. rsc.org | Spectral region, data processing (e.g., second derivative), calibration model. rsc.org |
| Mass Spectrometry (MS) | Confirmation of the identity of the product and impurities. waters.com | Ionization source (e.g., ESI), mass analyzer. |
The implementation of such robust analytical protocols allows for better control over the manufacturing process, leading to a more consistent and higher-quality product.
Strategies for Impurity Profiling in Boc-Peptide Synthesis
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. adventchembio.com In Boc-peptide synthesis, impurities can arise from various sources, including the starting materials, side reactions during synthesis, and degradation of the product. creative-peptides.commdpi.com A thorough understanding of the impurity profile is a regulatory requirement and is essential for ensuring the safety and efficacy of the final peptide therapeutic. waters.com
The primary tool for impurity profiling is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). waters.com This technique allows for the separation of impurities from the main component and their identification based on their accurate mass and fragmentation patterns. waters.com
Common Impurities in Boc-Peptide Synthesis and their Origin:
| Impurity Type | Origin | Analytical Strategy |
| Deletion Sequences | Incomplete coupling of an amino acid. mdpi.com | LC-HRMS can identify peptides with a missing amino acid. |
| Insertion Sequences | Unintended double coupling of an amino acid. creative-peptides.com | Detected by LC-HRMS as a peptide with an additional amino acid. |
| Racemization | Epimerization of the chiral center, especially for histidine. googleapis.comamazonaws.com | Chiral chromatography is required for separation and quantification. amazonaws.com |
| Incomplete Deprotection | Residual protecting groups (e.g., Boc) on the final peptide. waters.com | LC-HRMS can detect the mass difference corresponding to the protecting group. |
| Side-Chain Modifications | Reactions involving the functional groups on the amino acid side chains. peptide.com | Identified by LC-HRMS based on the specific mass shift. |
| Dipeptide and Tripeptide Impurities | Present in the amino acid starting materials. organic-chemistry.org | Quality control of raw materials is crucial. ajpamc.com |
A comprehensive impurity profiling strategy involves a combination of analytical techniques and a deep understanding of the peptide synthesis process. waters.com By identifying the potential impurities and their formation mechanisms, strategies can be developed to control their levels in the final product. This may involve optimizing the synthesis conditions, purifying the starting materials, or employing specific purification techniques for the final peptide. mdpi.comajpamc.com
Conformational and Structural Investigations of Boc His Gly Oh and Its Derivatives
Conformational Preferences in Solution and Solid State
The conformation of Boc-His-Gly-OH is determined by the rotational freedom around its backbone and side-chain bonds, which is often described by a set of dihedral angles. These preferences can be influenced by the surrounding environment, leading to different dominant structures in solution versus the solid crystalline state.
The backbone conformation of a peptide is defined by the torsional angles phi (Φ), psi (Ψ), and omega (ω). mdpi.com The ω angle, which describes the rotation around the peptide bond (C-N), is typically planar and adopts a trans configuration (ω ≈ 180°) to minimize steric hindrance. expasy.org The considerable rotational freedom around the N-Cα (Φ) and Cα-C (Ψ) bonds allows the peptide to adopt various folds. expasy.org
The conformational landscape of this compound is influenced by its constituent amino acids. Glycine (B1666218), lacking a side chain, possesses unique conformational flexibility and can access regions of the Ramachandran plot that are forbidden for other amino acids, including conformations with positive Φ values. expasy.orgchemrxiv.org This allows it to participate in tight turns. Histidine's bulkier imidazole (B134444) side chain restricts its available (Φ, Ψ) space. The side-chain conformation itself is described by the chi (χ) angles, χ¹ and χ², which dictate the orientation of the imidazole ring. mdpi.com The interplay between the flexible Glycine residue and the more constrained Histidine residue allows the dipeptide to adopt specific folded structures, such as β-turns or γ-turns. nih.govresearchgate.net
Table 1: Typical Backbone Dihedral Angles for Common Peptide Secondary Structures
| Secondary Structure | Typical Φ Angle (°) | Typical Ψ Angle (°) | Description |
|---|---|---|---|
| Type I β-Turn (i+1, i+2) | -60, -90 | -30, 0 | A common four-residue turn structure. |
| Type II β-Turn (i+1, i+2) | -60, 80 | 120, 0 | Often requires Glycine at the i+2 position due to steric clashes. |
| γ-Turn | ±70 to 85 | ∓60 to 70 | A three-residue turn stabilized by a C₇ hydrogen bond. |
| Extended Chain | -139 | +135 | A linear, unfolded conformation. |
This table presents idealized dihedral angles. Actual values in peptides can vary.
Intramolecular hydrogen bonds are crucial for stabilizing specific folded conformations in peptides. nih.govresearchgate.net In a short dipeptide like this compound, these bonds can lead to compact, turn-like structures. The most common types are γ-turns and β-turns.
A γ-turn involves a hydrogen bond between the carbonyl oxygen of one residue and the amide proton of the residue two positions ahead, forming a seven-membered pseudo-cycle (C₇ ring). aip.org In this compound, a γ-turn could potentially form between the carbonyl oxygen of the Boc protecting group and the amide (NH) proton of the Glycine residue.
A β-turn involves a ten-membered ring (C₁₀) and is defined by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. While a classic β-turn requires four amino acid residues, turn-like conformations stabilized by similar hydrogen bonds can be induced in protected dipeptides. core.ac.uk For instance, interactions involving the protecting groups or solvent molecules can stabilize folded structures. aip.org Quantum chemistry calculations on similar dipeptides have shown that β-turn conformations are often among the most stable structures. researchgate.net
Protecting groups are essential in peptide synthesis to prevent side reactions, but they also exert a significant conformational influence. beilstein-journals.org
The tert-butoxycarbonyl (Boc) group at the N-terminus is bulky and can sterically hinder the rotation of the backbone, influencing the Φ dihedral angle of the Histidine residue. psu.eduorganic-chemistry.org The carbonyl group of the Boc urethane (B1682113) moiety can also act as a hydrogen bond acceptor, potentially promoting the formation of intramolecular hydrogen bonds, such as a γ-turn, which directly shapes the peptide backbone. aip.org
The trityl (Trt) group is a very bulky protecting group used for the imidazole side chain of Histidine. chempep.com Its primary role is to prevent racemization and side reactions during peptide coupling. nih.gov However, its sheer size severely restricts the rotational freedom of the Histidine side chain (χ¹ and χ² angles). This restriction in side-chain orientation indirectly dictates the preferred backbone conformation to avoid steric clashes between the Trt group and the peptide backbone or other nearby groups. chempep.com The compatibility of Boc and Trt groups, which are both removed under acidic conditions, makes them a common pairing in peptide synthesis. chempep.com
Spectroscopic Probes for Conformational Analysis
Spectroscopic techniques are indispensable for elucidating the conformational preferences of peptides in solution. Circular Dichroism and Nuclear Magnetic Resonance are particularly powerful for studying molecules like this compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive method for analyzing the secondary structure of peptides and proteins. acs.org The shape of a CD spectrum provides a qualitative fingerprint of the peptide's average conformation in solution.
For a short peptide like this compound, the CD spectrum is unlikely to show the characteristic signals of extended secondary structures like α-helices or β-sheets. Instead, the spectrum would be more indicative of less ordered structures or specific turn conformations. d-nb.infonih.gov The presence of the aromatic imidazole ring in Histidine can also contribute to the near-UV CD spectrum, providing information about its local environment and tertiary structure.
Table 2: Characteristic Far-UV CD Signals for Peptide Conformations
| Conformation | Positive Bands (nm) | Negative Bands (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| β-Turn (Type I) | ~205 | ~225-230, weak negative below 200 |
| Random Coil | ~212 | ~195 |
This table provides representative values. The exact positions and intensities of the bands can be influenced by the specific amino acid sequence, solvent, and temperature. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed conformational insights. core.ac.uk
Key NMR experiments for conformational analysis include:
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, aiding in the assignment of all proton signals. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation. nih.govnih.gov
Temperature Coefficient Studies: The chemical shift of an amide proton (NH) is sensitive to temperature. Protons involved in intramolecular hydrogen bonds are shielded from the solvent and exhibit a small change in chemical shift with temperature (low temperature coefficient), whereas solvent-exposed protons show a larger change. This helps to identify hydrogen-bonded protons directly. core.ac.uknih.gov
For this compound, NOE signals between the His α-proton and the Gly α-protons, or between the Boc group protons and the peptide backbone, would provide definitive evidence for specific folded conformations. acs.org Similarly, a low temperature coefficient for the Glycine amide proton would strongly suggest its involvement in an intramolecular hydrogen bond, such as in a γ-turn. core.ac.uk
Table 3: Key NMR Parameters for Peptide Conformational Analysis
| NMR Parameter | Information Provided | Structural Implication |
|---|---|---|
| ³J(Hα-Hβ) Coupling Constant | Side-chain rotamer population (χ¹ angle) | Determines the orientation of the amino acid side chain. |
| ³J(HN-Hα) Coupling Constant | Backbone dihedral angle (Φ) | Helps define the backbone conformation via the Karplus equation. |
| Amide Proton Temp. Coefficient (dδ/dT) | Solvent exposure of NH protons | Low values (< -3 ppb/K) indicate intramolecular hydrogen bonding. |
| NOE Intensities | Inter-proton distances | Provides distance restraints to build a 3D structural model. |
Role of this compound as a Model Peptide for Structural Studies
The dipeptide Nα-tert-Butyloxycarbonyl-L-histidyl-glycine (this compound) serves as a valuable model system for fundamental investigations in peptide chemistry and structural biology. Its composition, featuring a bulky, protected N-terminus, a functionally complex aromatic amino acid (Histidine), and the simplest amino acid (Glycine), creates a unique platform for exploring the nuanced interplay of forces that govern peptide structure. The relative simplicity of this dipeptide allows for detailed analysis of specific interactions that might be obscured in larger, more complex polypeptide chains.
Investigating Peptide Backbone Interactions and Flexibility
The peptide backbone's ability to flex is a result of rotation around its single bonds. pressbooks.pub The structure of this compound is particularly suited for studying this flexibility due to the contrasting properties of its constituent amino acids.
Glycine is the most flexible amino acid residue because its side chain consists of only a single hydrogen atom. iiserpune.ac.inwikipedia.org This minimal steric hindrance allows for a much wider range of motion around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone compared to other amino acids. In this compound, the glycine residue introduces a point of significant conformational lability. This flexibility is critical, as it can enable the peptide to adopt various conformations in solution. Studies on glycine-rich peptides show they often disrupt rigid secondary structures like α-helices, instead favoring more flexible random coils or turns. pressbooks.pubwikipedia.org
Understanding the Influence of Simple Amino Acid Units on Peptide Folding
Peptide folding is dictated by the sequence of amino acids and the hydrogen-bonding interactions within the backbone. iiserpune.ac.in this compound provides a simplified context for understanding how individual amino acid characteristics contribute to the adoption of specific secondary structures, such as turns.
Glycine's unique flexibility often designates it as a "secondary structure breaker." pressbooks.pub Its small side chain is insufficient to protect the backbone's hydrogen bonds from the disruptive influence of surrounding water molecules, which destabilizes regular repeating structures like helices. pressbooks.pub In short peptides, glycine is frequently found in turn structures, which are crucial for changing the direction of the peptide chain. The presence of glycine in this compound makes the formation of turn-like conformations, such as γ (C7) or β (C10) turns, a distinct possibility. iiserpune.ac.in
| Amino Acid Unit | Key Structural Feature | Influence on Backbone Flexibility | Typical Structural Preference |
|---|---|---|---|
| Histidine (His) | Bulky imidazole side chain | Moderately restricted due to side chain size | Considered an α-helix former in larger proteins pressbooks.pub |
| Glycine (Gly) | Single hydrogen atom side chain | Highly flexible; allows wide range of dihedral angles wikipedia.org | Favors turns and random coils; acts as a helix breaker pressbooks.pubwikipedia.org |
Implications of Conformation for Reactivity and Recognition Phenomena
The three-dimensional conformation of a peptide is inextricably linked to its chemical reactivity and its ability to participate in molecular recognition events. The conformational landscape of this compound, shaped by its flexible glycine and functional histidine, has direct implications for how it interacts with other molecules.
The flexibility endowed by the glycine residue allows the peptide to be conformationally adaptable. This means it can potentially change its shape to fit into the binding pocket of a receptor or the active site of an enzyme. researchgate.net This conformational sampling is crucial for biological activity, where an induced-fit mechanism is often at play. The reactivity of the terminal carboxyl group and the histidine side chain is not static; it depends on their accessibility, which is determined by the peptide's instantaneous conformation.
Computational and Theoretical Studies on Boc His Gly Oh
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules in the absence of environmental effects. These methods are pivotal for understanding the geometry, stability, and reactivity of Boc-His-Gly-OH.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as the dipeptide this compound. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles.
A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, like 6-31G(d), to find the optimized geometry. The resulting structural parameters provide a detailed picture of the molecule's shape. For instance, the planarity of the peptide bond and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group and the histidine side chain would be determined.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound calculated using DFT (B3LYP/6-31G(d))
| Parameter | Bond/Angle | Value |
| Bond Lengths | ||
| Cα(His) - C(His) | 1.53 Å | |
| C(His) - N(Gly) | 1.33 Å | |
| N(Gly) - Cα(Gly) | 1.46 Å | |
| Cα(Gly) - C(Gly) | 1.52 Å | |
| Bond Angles | ||
| Cα(His)-C(His)-N(Gly) | 116.5° | |
| C(His)-N(Gly)-Cα(Gly) | 121.8° | |
| N(Gly)-Cα(Gly)-C(Gly) | 111.2° | |
| Dihedral Angles | ||
| φ (phi) | -75.0° | |
| ψ (psi) | +150.0° | |
| ω (omega) | 179.5° |
Note: These are representative values based on typical dipeptide geometries and are for illustrative purposes.
Conformational Landscape Exploration via DFT and Molecular Mechanics
The flexibility of the peptide backbone and the rotation of the side chains mean that this compound can exist in numerous conformations. Exploring this conformational landscape is crucial for understanding its behavior. This exploration often begins with molecular mechanics (MM) methods to rapidly scan a wide range of possible conformations. The low-energy conformations identified by MM are then subjected to more accurate DFT calculations for geometry optimization and energy refinement. iau.irnih.gov
The relative energies of these stable conformers indicate their population at a given temperature. Studies on similar protected dipeptides have shown that specific intramolecular hydrogen bonds, such as those forming γ-turns or β-turns, can significantly stabilize certain conformations. nih.govdntb.gov.uaresearchgate.net For this compound, interactions involving the Boc group, the histidine imidazole (B134444) ring, and the glycine (B1666218) residue would be of particular interest.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ajchem-a.com
For this compound, the FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the imidazole ring of histidine, while the LUMO may be distributed over the carbonyl groups. Reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netajchem-a.comajchem-a.com
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 0.8 |
| Global Hardness (η) | 2.85 |
| Global Softness (S) | 0.35 |
| Electronegativity (χ) | 3.65 |
Note: These values are illustrative and representative of a stable, protected dipeptide.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.
Simulating Dynamic Behavior and Conformational Transitions
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. For this compound, an MD simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds. This allows for the observation of conformational transitions, such as the rotation around dihedral angles, and the flexibility of different parts of the molecule. aip.org
These simulations can reveal the most populated conformational states and the energy barriers between them, providing a more complete picture of the conformational landscape than static calculations alone. The bulky Boc protecting group can influence the conformational freedom of the peptide backbone, and MD simulations can quantify this effect. rsc.org
Interactions with Solvent Environments and Implicit Solvation Models
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model the solvent (e.g., water molecules), providing a detailed view of solute-solvent hydrogen bonds and hydration shells. researchgate.net The presence of water can stabilize certain conformations of the dipeptide that may not be favored in the gas phase.
Alternatively, implicit solvation models can be used in conjunction with DFT calculations to account for the bulk effect of the solvent without the computational expense of explicitly modeling solvent molecules. These models represent the solvent as a continuous medium with a specific dielectric constant. Comparing gas-phase and solvated calculations highlights the role of the solvent in shaping the conformational preferences and electronic properties of this compound.
Theoretical Predictions of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting the spectroscopic signatures of peptides. By simulating spectra, researchers can assign experimental signals, understand how structure relates to spectral features, and identify different conformers present in a sample. huji.ac.ilnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining peptide structure in solution. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants, aiding in the interpretation of complex experimental spectra. researchgate.net Methods such as DFT, often using the B3LYP functional and a suitable basis set like 6-311+G(2d,p), are employed to compute NMR shielding tensors. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for these calculations. nih.gov
The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like backbone conformation, side-chain orientation, and hydrogen bonding. nih.govcapes.gov.br For this compound, calculations would involve optimizing the geometry of the molecule to find its lowest energy conformation(s) and then calculating the NMR parameters for each stable structure. researchgate.net While specific calculations for this compound are not extensively published, predicted values can be estimated based on studies of its constituent parts and similar dipeptides. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values based on computational studies of analogous structures and fragments. Actual values depend on solvent and conformational state.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc Group | ||
| (CH₃)₃C- | ~1.45 | ~28.5 |
| -(CH₃)₃C - | - | ~80.0 |
| -C=O | - | ~156.0 |
| Histidine Residue | ||
| α-CH | ~4.4 - 4.6 | ~54.0 |
| β-CH₂ | ~3.1 - 3.2 | ~29.0 |
| Imidazole C2-H | ~7.7 - 8.5 | ~135.0 |
| Imidazole C4-H | ~6.9 - 7.2 | ~117.0 |
| Imidazole C5 | - | ~130.0 |
| Amide NH | ~7.0 - 8.0 | - |
| Carbonyl C=O | - | ~172.0 |
| Glycine Residue | ||
| α-CH₂ | ~3.8 - 4.0 | ~42.0 |
| Amide NH | ~8.0 - 8.5 | - |
| Carboxyl COOH | ~10.0 - 12.0 (acid H) | ~174.0 |
Sources: researchgate.netnih.govmdpi.comresearchgate.net
Coupling constants (J-values) provide information about dihedral angles and thus the peptide's conformation. Theoretical predictions of these constants, particularly ³J(HN,Hα), are crucial for defining backbone torsional angles (φ). researchgate.net
Vibrational and electronic spectroscopy simulations offer insights into the secondary structure and conformational dynamics of peptides.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by performing a vibrational analysis on the optimized geometry of the peptide. mdpi.com These calculations yield the frequencies and intensities of the normal modes of vibration. For peptides, the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. mdpi.comaip.org The frequencies of these bands are sensitive to hydrogen bonding and the local conformation (e.g., α-helix vs. β-sheet). mdpi.com Ab initio calculations can reproduce experimental IR spectra with high accuracy, helping to distinguish between different conformers. mdpi.comnih.gov For a small peptide like this compound, DFT calculations can predict how intramolecular hydrogen bonds, for instance between the Boc carbonyl and an amide proton, influence the vibrational frequencies. mdpi.com
Table 2: Representative Calculated Vibrational Frequencies for this compound Note: These are illustrative values. The exact frequencies are sensitive to conformation and intermolecular interactions.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Description |
| Amide A | ~3300 - 3400 | N-H Stretch |
| C-H Stretch | ~2900 - 3100 | Aliphatic and Aromatic C-H Stretches |
| Boc C=O Stretch | ~1710 | Carbonyl of the protecting group |
| Amide I | ~1650 - 1680 | Peptide C=O Stretch |
| Amide II | ~1520 - 1560 | N-H Bend coupled with C-N Stretch |
| Imidazole Ring | ~1400 - 1500 | Ring stretching modes |
Sources: mdpi.commdpi.comacs.org
Electronic (UV-Vis and CD) Spectra: Electronic spectra are simulated using time-dependent DFT (TD-DFT) or other excited-state methods. aip.org Circular Dichroism (CD) spectroscopy is particularly powerful for studying chiral molecules like peptides in solution. The CD spectrum is highly sensitive to the peptide's secondary structure. nih.govresearchgate.net Theoretical calculations can simulate the CD spectrum for different possible conformations of this compound. cas.cz By comparing the simulated spectra with experimental data, the dominant solution-phase conformation can be determined. Studies on histidine-containing peptides show that the imidazole ring can significantly contribute to the CD signal, and theoretical calculations help to unravel these complex contributions. nih.govresearchgate.net
Computational Studies on Protecting Group Effects
The tert-butoxycarbonyl (Boc) group is not merely a passive placeholder; its chemical and physical properties actively influence the behavior of the dipeptide. Computational studies are essential for quantifying these effects.
The removal of the Boc group is a critical step in peptide synthesis. Computational modeling provides insight into the reaction mechanism and its energetics. The deprotection is typically acid-catalyzed, but can also be achieved thermally. acs.orgacs.org Computational studies, using DFT, can map the entire reaction pathway, including the initial protonation, the formation and release of isobutylene (B52900) and carbon dioxide, and the identification of the rate-limiting transition state. acs.orgnih.gov
A combination of computational modeling and kinetic analysis has shown that the reaction can proceed via a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. acs.orgnih.gov A strong correlation has been found between the calculated electrophilicity of the N-Boc carbonyl group and the experimental reaction rate, demonstrating the predictive power of these theoretical models. acs.org While a specific study on this compound is not available, the principles and calculated energy barriers from other N-Boc compounds are transferable.
Table 3: Illustrative Calculated Energetics for N-Boc Deprotection Note: Values are based on a representative thermal deprotection mechanism for an N-Boc amine and serve as an example.
| Reaction Step | Description | Illustrative Activation Energy (kcal/mol) |
| TS1 | Initial concerted proton transfer | ~30 - 40 |
| TS2 | Decarboxylation of carbamic acid | Low barrier |
Protecting groups alter the steric and electronic environment of a peptide, which in turn affects its structure and reactivity. thieme-connect.de
Electronic Influence: The Boc group is generally considered electron-withdrawing, which decreases the electron density and nucleophilicity of the nitrogen atom it protects. rsc.org X-ray and computational studies on molecules with two Boc groups on one nitrogen show significant steric and electronic interactions, leading to elongated Boc-N bonds, which indicates considerable strain. rsc.org This electronic effect is fundamental to its function, preventing the protected amine from participating in unwanted side reactions during peptide synthesis. In studies on peptoid oligomers, the presence or absence of an N-terminal Boc group was found to be the single greatest factor influencing the ensemble of conformations observed in solution, an effect captured by both CD spectroscopy and molecular modeling.
Chemical Reactivity and Functionalization of Boc His Gly Oh
Amide Bond Formation Reactions Involving Boc-His-Gly-OH
The fundamental step in extending a peptide chain is the formation of an amide (peptide) bond. This involves the reaction between the C-terminal carboxylic acid of one amino acid or peptide, such as this compound, and the N-terminal amine of another. The process requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.govresearchgate.net
The formation of a peptide bond is not a spontaneous reaction and necessitates the use of coupling reagents to activate the carboxyl group of this compound. The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl derivative that can readily react with an incoming amine.
Mechanism of Activation: A common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The carbodiimide (B86325) reacts with the C-terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. bibliomed.org This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid. However, the O-acylisourea intermediate can be unstable and prone to side reactions, including racemization. bibliomed.org
To mitigate this, additives are frequently used. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can react with the O-acylisourea intermediate to form a more stable and less reactive active ester. This active ester then reacts cleanly with the amine component to form the desired peptide bond, regenerating the additive in the process. This two-step activation process is crucial for minimizing side reactions and maintaining the stereochemical integrity of the chiral centers.
Stereochemical Control: Maintaining the stereochemical configuration of the amino acid residues is paramount in peptide synthesis. The α-carbon of an activated amino acid is susceptible to epimerization (racemization) through the formation of an azlactone (or oxazolone) intermediate. bibliomed.org This is particularly a concern for all amino acids except for glycine (B1666218) (which is achiral) and proline. Histidine is known to be especially prone to racemization during coupling reactions. peptide.com The use of coupling additives like HOBt or its derivatives is a key strategy to suppress this side reaction by minimizing the lifetime of the highly reactive intermediates that lead to azlactone formation. peptide.com
Several side reactions can occur during the coupling process, potentially leading to impurities and a lower yield of the desired peptide. These reactions arise from the high reactivity of the intermediates and the functional groups present in the amino acid side chains. bibliomed.org
| Side Reaction | Description | Prevention Strategies |
| Racemization | The loss of stereochemical purity at the α-carbon of the activated amino acid, particularly problematic for histidine. peptide.com It occurs via proton abstraction and the formation of an azlactone intermediate. bibliomed.orgscribd.com | Use of coupling additives (e.g., HOBt, HOAt); using weaker bases like N-methyl-morpholine (NMM) instead of stronger ones; performing reactions at lower temperatures. peptide.com |
| Guanidinylation | Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of a peptide chain, forming an irreversible guanidine moiety that terminates the chain. peptide.com | Pre-activation of the protected amino acid with the coupling reagent before adding it to the peptide-resin mixture. peptide.com |
| Aspartimide Formation | Peptides containing aspartic acid can form a cyclic aspartimide intermediate under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides. peptide.com | Addition of HOBt to deprotection solutions (in Fmoc synthesis); use of side-chain protecting groups like the cyclohexyl ester (in Boc synthesis). peptide.com |
| Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, which cleaves the peptide from the solid support. This is more common when proline is one of the first two residues. peptide.com | Utilizing sterically hindered resins like 2-chlorotrityl chloride resin; using in-situ neutralization protocols in Boc-based synthesis. peptide.com |
Selective Deprotection Strategies
Protecting groups are essential for preventing unwanted side reactions during peptide synthesis. iris-biotech.de A successful synthesis relies on the ability to selectively remove these groups at the appropriate stages. In the case of this compound, this involves the removal of the N-terminal Boc group to allow for chain elongation and potentially the orthogonal removal of a histidine side-chain protecting group.
The tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the α-amino function. It is characterized by its lability under acidic conditions, which allows for its selective removal without affecting more robust, semi-permanent side-chain protecting groups. google.com
The standard procedure for Boc removal involves treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). google.comrsc.org The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and a stable tert-butyl cation. organic-chemistry.org Scavengers are often added to trap the reactive tert-butyl cations and prevent them from causing side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.
The Boc protection strategy is built upon a gradation of acid lability. While the Nα-Boc group is removed by moderate acids like TFA, the semi-permanent protecting groups used for amino acid side chains are designed to be stable to these conditions but are cleaved by stronger acids, such as hydrofluoric acid (HF). google.com This difference in sensitivity allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected.
Compatibility of Common Side-Chain Protecting Groups in Boc Chemistry
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition | Compatibility with TFA |
|---|---|---|---|
| Aspartic Acid, Glutamic Acid | Benzyl ester (OBzl) | Strong Acid (e.g., HF) | Yes |
| Serine, Threonine, Tyrosine | Benzyl ether (Bzl) | Strong Acid (e.g., HF) | Yes |
| Lysine (B10760008) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (e.g., HF) | Yes |
| Arginine | Tosyl (Tos) | Strong Acid (e.g., HF) | Yes |
| Cysteine | 4-Methylbenzyl (Meb) | Strong Acid (e.g., HF) | Yes |
An orthogonal protection scheme is one in which different classes of protecting groups can be removed in any order by using specific, non-interfering chemical conditions. iris-biotech.deru.nl This strategy is invaluable for complex syntheses that require on-resin, side-chain modifications, such as cyclization or labeling.
For histidine, the imidazole (B134444) side chain is often protected to prevent side reactions and reduce the risk of racemization during coupling. peptide.com The trityl (Trt) group is a commonly used acid-labile protecting group for the histidine imidazole nitrogen. peptide.com While the Boc group requires moderate acid (e.g., 25-50% TFA in DCM) for removal, the Trt group is significantly more acid-sensitive and can be cleaved under much milder acidic conditions, such as 1-5% TFA in DCM. sigmaaldrich.com
This differential lability allows for the selective deprotection of the histidine side chain while the N-terminal Boc group and other acid-stable side-chain protecting groups remain intact. sigmaaldrich.com This enables the chemist to perform a specific chemical modification on the imidazole ring before proceeding with the elongation of the peptide chain.
Derivatization of Carboxyl and Amine Termini
Beyond peptide chain elongation, the termini of this compound can be chemically modified for various applications. The C-terminus possesses a reactive carboxylic acid, while the N-terminus, after Boc deprotection, presents a free primary amine.
Carboxyl Terminus Derivatization: The C-terminal carboxyl group of this compound is a versatile handle for modification.
Amidation: The carboxyl group can be converted to a primary, secondary, or tertiary amide through activation (as described in section 6.1.1) followed by reaction with an appropriate amine. This is a common strategy to create peptide amides, which often have enhanced biological stability and activity compared to their carboxylic acid counterparts.
Esterification: Reaction with an alcohol under acidic conditions can form a variety of esters, which can be used to modify the peptide's solubility or to create prodrugs.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄), although care must be taken to ensure compatibility with other functional groups in the molecule.
Amine Labeling: An advanced strategy involves the amidation of the C-terminus with reagents containing tertiary or quaternary amine groups. This derivatization can significantly increase the charge state of the peptide, which is beneficial for improving fragmentation efficiency in mass spectrometry techniques like electron transfer dissociation (ETD). nih.gov
Amine Terminus Derivatization: Once the N-terminal Boc group is removed to yield H-His-Gly-OH, the newly exposed primary amine becomes available for a wide range of derivatization reactions.
Acylation: The amine can be acylated with various carboxylic acids, acid chlorides, or anhydrides to attach labels (e.g., fluorescent dyes, biotin) or lipophilic moieties to enhance membrane permeability.
Alkylation: Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, can be used to introduce alkyl groups to the N-terminus. nih.gov
Pegylation: The attachment of polyethylene glycol (PEG) chains is a common strategy to increase the half-life and solubility of therapeutic peptides.
Functionalization of the Histidine Imidazole Side Chain
The imidazole ring of the histidine side chain is a highly versatile functional group, capable of acting as a nucleophile, a general base, and a ligand for metal ions. wikipedia.org This reactivity allows for a wide range of modifications to be introduced specifically at the histidine residue.
The imidazole ring of histidine possesses two nitrogen atoms, designated N-π (N-1) and N-τ (N-3), which can be selectively functionalized. The regioselectivity of these modifications is influenced by steric hindrance, electronic effects, and the specific reaction conditions employed.
Alkylation of the imidazole ring is a common modification. Direct alkylation often leads to a mixture of N-π and N-τ isomers. However, regioselective alkylation can be achieved. For instance, protecting the α-amino group with a bulky Boc group can sterically hinder the N-π position, thereby directing alkylation towards the more accessible N-τ position. researchgate.net Conversely, specific reaction conditions, such as on-resin Mitsunobu coupling with a proximal acidic group, can facilitate selective alkylation at the N-π position. nih.govnih.govrsc.org
Acylation of the imidazole ring is also possible, but the resulting acyl-imidazole bond is often labile, particularly at the N-τ position. To avoid side reactions during peptide synthesis, the imidazole ring is frequently protected with groups like the tosyl (Tos) or dinitrophenyl (Dnp) group. peptide.com
The table below outlines strategies for regioselective modification of the histidine imidazole ring.
| Reaction Type | Conditions / Strategy | Predominant Isomer | Reference |
| Alkylation | NaH, Alkyl halide in DMF/CH₃CN | N-τ (N-1) | researchgate.net |
| Alkylation | Mitsunobu reaction with proximal acid | N-π (N-3) | nih.govrsc.org |
| Alkylation | Use of N(τ)-Boc-protected histidine and alkyl triflates | N-π (N-3) | nih.gov |
The unique reactivity of the histidine imidazole side chain makes it an attractive target for the introduction of reporter groups, such as fluorescent dyes and biotin (B1667282) tags, for use in biochemical and cellular studies.
Fluorescent Labeling: Various strategies exist for attaching fluorophores to histidine. One common method involves the use of metal-chelation chemistry. Fluorophores conjugated to multivalent nitrilotriacetic acid (NTA) moieties can bind with high affinity and specificity to the imidazole side chain in the presence of metal ions like Ni²⁺. nih.govnih.govresearchgate.net This allows for stable, non-covalent labeling of the peptide. Covalent labeling is also achievable through visible-light-promoted reactions, where an electrophilic intermediate generated from a thioacetal precursor reacts selectively with the N-3 of the imidazole ring under biocompatible conditions. nih.gov
Biotinylation: Biotin tags can be introduced for detection or purification purposes. Similar to fluorescent labeling, a common strategy involves using a biotin molecule conjugated to a tris-NTA chelator, which binds specifically to the histidine side chain. nih.gov This method provides a strong yet reversible interaction, allowing for controlled conjugation and release.
These targeted functionalizations enable the creation of bespoke this compound derivatives that can serve as powerful tools for probing biological systems.
Applications of Boc His Gly Oh As a Chemical Building Block and Research Tool
Precursor in the Synthesis of Complex Peptides and Peptide Analogs
Boc-His-Gly-OH is an efficient building block in the solid-phase peptide synthesis (SPPS) of linear peptides. nih.govosti.gov In the Boc/Bzl protection strategy, the peptide chain is assembled on a solid support (resin). The Boc group of the resin-bound peptide is removed with a moderate acid, like trifluoroacetic acid (TFA), and the resulting free amine is neutralized. peptide.com The this compound dipeptide can then be introduced by activating its C-terminal carboxyl group with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, and adding it to the resin-bound peptide. osti.gov This process efficiently incorporates the His-Gly segment in a single coupling cycle.
This fragment-based approach is particularly valuable in the synthesis of therapeutic peptides like GLP-1 analogues. For instance, the synthesis of Teduglutide, which has the sequence His-Gly-Asp-Gly at its N-terminus, can be streamlined by using a protected tetrapeptide fragment like Boc-His(Trt)-Gly-Asp(OtBu)-Gly-OH. google.com The synthesis of this fragment itself can be accomplished using Boc-His(Trt)-OH and Glycine (B1666218) derivatives, highlighting the principle of using protected di- or oligopeptides to simplify complex syntheses. google.comgoogle.com The use of a dipeptide unit helps to minimize the risk of side reactions, such as the formation of deletion sequences, that can occur during stepwise single amino acid additions. researchgate.net
Table 1: Illustrative SPPS Cycle for Incorporating the His-Gly Motif
| Step | Procedure | Purpose |
|---|---|---|
| 1. Deprotection | Treatment of resin-bound peptide with Trifluoroacetic Acid (TFA). | Removes the Boc protecting group from the N-terminal amino acid, exposing a free amine. peptide.com |
| 2. Neutralization | Washing with a base such as Diisopropylethylamine (DIPEA). | Neutralizes the protonated amine to prepare it for coupling. |
| 3. Activation | Pre-mixing this compound with a coupling reagent (e.g., HBTU/HOBt). | Activates the C-terminal carboxylic acid of the dipeptide, forming a reactive ester. |
| 4. Coupling | Addition of the activated this compound to the resin. | Forms a new peptide bond, extending the peptide chain by the His-Gly unit. |
Cyclic peptides often exhibit enhanced metabolic stability and conformational rigidity compared to their linear counterparts, making them attractive targets in drug design. rsc.orgresearchgate.net this compound can be used to synthesize the linear precursors required for macrocyclization. After the full linear sequence is assembled using SPPS, the peptide is cleaved from the resin, and all protecting groups are removed. The resulting linear peptide, containing the His-Gly motif, can then undergo head-to-tail cyclization in a highly diluted solution to favor the intramolecular reaction over intermolecular polymerization. researchgate.netsci-hub.se
Furthermore, the His-Gly unit can be incorporated into peptide mimetics, which are designed to mimic the three-dimensional structure of a peptide. nih.gov By incorporating the dipeptide into a macrocyclic scaffold, the spatial orientation of the histidine and glycine residues can be fixed, potentially enhancing binding affinity and selectivity for a biological target. The synthesis of such constrained structures often relies on robust methods like Boc-SPPS for the preparation of the open-chain precursor. frontiersin.orgroyalsocietypublishing.org
Pseudopeptides are analogues in which one or more amide bonds are replaced by isosteres to improve properties like enzymatic stability. nih.gov The amide bond between histidine and glycine in a peptide sequence is a potential site for such modification. This compound can serve as a reference compound for the design and synthesis of pseudopeptide building blocks where the -CO-NH- linkage is replaced, for example, by a heterocyclic ring like a 1,2,4-oxadiazole (B8745197) or a reduced amide bond (-CH₂-NH-). nih.govspringernature.com The synthesis of these modified dipeptide units often starts from the constituent protected amino acids and, once formed, can be incorporated into larger peptide chains using standard synthetic protocols. nih.gov
Chemical Biology Research Applications (In Vitro Methodologies)
The unique chemical properties of the histidine imidazole (B134444) side chain—acting as a proton donor/acceptor and a metal ligand—make the His-Gly motif a critical component in many biological recognition and catalytic events.
The His-Gly sequence is found within the active sites or substrate recognition domains of various enzymes, particularly metalloenzymes. acs.org This makes this compound a valuable starting scaffold for designing custom enzyme substrates and inhibitors for in vitro studies. By incorporating this dipeptide into a larger sequence, often with a reporter group like p-nitroanilide (pNA) or a fluorophore, researchers can create specific substrates to assay enzyme activity. mdpi.com
Similarly, this compound can be used to build scaffolds for enzyme inhibitors. The dipeptide provides a core structure that can be further modified to create a molecule that binds tightly to an enzyme's active site without being processed, thereby inhibiting its function. nih.gov For example, mimics of the "histidine brace" motif found in lytic polysaccharide monooxygenases (LPMOs), which feature two histidine residues, can be constructed using histidine-containing building blocks to create catalysts or inhibitors. acs.orgresearchgate.net The design of such molecules often involves creating a library of related compounds to screen for the most potent and selective inhibitor.
Table 2: Potential Enzyme Classes Targeted by His-Gly-Based Scaffolds
| Enzyme Class | Rationale for Targeting | Potential Application of Scaffold |
|---|---|---|
| Metallo-proteases | The histidine imidazole can coordinate with the active site metal ion (e.g., Zn²⁺). | Design of competitive inhibitors for therapeutic research. |
| Kinases | The His-Gly motif can mimic part of a phosphorylation site on a protein substrate. | Development of specific substrates for kinase activity assays. |
| Hydrolases | Histidine often acts as a general base or acid in the catalytic mechanism. cuny.edu | Creation of artificial hydrolases or mechanism-based inhibitors. atlasofscience.orgacs.org |
Understanding how peptides interact with proteins and receptors is fundamental to cell biology and drug discovery. This compound serves as a building block for the synthesis of peptide probes used in these in vitro studies. upf.edu A typical strategy involves synthesizing a peptide containing the His-Gly motif and incorporating a functional handle, such as a lysine (B10760008) residue with an orthogonal protecting group. frontiersin.org After the main peptide is synthesized, this handle can be selectively deprotected and conjugated to a reporter molecule like biotin (B1667282) or a fluorescent dye. nih.gov
These labeled probes can then be used in a variety of model systems and assays:
Surface Plasmon Resonance (SPR): An unlabeled protein is immobilized on a chip, and the labeled peptide probe is flowed over the surface to measure binding kinetics in real-time. upf.edu
Pull-down Assays: A biotinylated peptide probe is incubated with a cell lysate. The probe and any interacting proteins are then "pulled down" using streptavidin-coated beads for identification by mass spectrometry.
Fluorescence Polarization (FP): The binding of a large protein to a small, fluorescently labeled peptide probe causes a change in the polarization of the emitted light, allowing for the quantification of the interaction in solution.
In all these applications, the synthesis of the core peptide relies on robust chemical methods where building blocks like this compound ensure the efficient and accurate construction of the desired sequence before it is converted into a functional research tool. nih.gov
Bioconjugation Methodologies utilizing this compound (as a chemical technique)
While specific literature detailing the direct use of this compound in bioconjugation is limited, the principles of peptide chemistry allow for its application in such techniques. Bioconjugation involves the linking of a biomolecule, such as a peptide, to another molecule, which could be a drug, a fluorescent probe, or a surface. Protected dipeptides like Boc-Gly-Gly-OH and Boc-Lys(Boc)-Gly-OH are known to be utilized in bioconjugation to attach biomolecules to various substrates. Current time information in Bangalore, IN.chemimpex.com
The general strategy would involve activating the C-terminal carboxylic acid of this compound for coupling with an amine-functionalized molecule or surface. The imidazole side chain of the histidine residue also presents a potential site for modification, although this often requires specific conditions to achieve selectivity. After conjugation, the Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the N-terminal amine for further modification or to yield the final conjugated product. peptide.commasterorganicchemistry.com This strategy allows for the precise placement of the His-Gly motif within a larger bioconjugate assembly. A study involving the conjugation of Boc-L-histidine to quinine (B1679958) highlights how the Boc-protected amino acid itself can be a tool in creating bioactive conjugates. mdpi.com
Contributions to Methodological Advancements in Organic Synthesis
The development of new reagents and strategies is a constant endeavor in organic synthesis, aimed at improving efficiency, yield, and purity while minimizing side reactions. Protected peptides and amino acids are often used as standard substrates to test and validate these new methods.
Development of New Coupling Reagents and Strategies
The formation of the peptide bond is a critical step in peptide synthesis, and a vast array of coupling reagents has been developed to facilitate this reaction with high efficiency and minimal racemization. biosynth.com While direct evaluation of new coupling reagents using this compound as the primary substrate is not prominently documented, the compound is an ideal candidate for such studies.
The coupling of an N-protected amino acid or peptide to an amino component is fraught with potential side reactions, with racemization of the activated chiral center being a primary concern. Histidine is particularly susceptible to racemization during activation. amazonaws.com Therefore, new coupling reagents are often tested on challenging fragments, including those containing histidine. For instance, the phosphonium (B103445) reagent DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be particularly effective for coupling racemization-prone derivatives like Fmoc-His(Trt)-OH. bachem.com Similarly, a hypervalent iodine(III)-based reagent was evaluated for the synthesis of various dipeptides from Boc-protected amino acids. nih.gov this compound could serve as a model substrate in these evaluations to assess both the efficiency of the coupling and the degree of racemization at the histidine residue under the new reaction conditions.
Table 1: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Example Reagent | Activating Species | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC | O-acylisourea | Widely used, can cause racemization without additives. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Phosphonium-oxy-benzotriazole | High efficiency, low racemization, carcinogenic byproduct (HMPA) from BOP. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | N-oxy-benzotriazole ester | Very effective, fast reactions, can cause side reactions at the N-terminus. |
| Immonium Type | BOMI | Immonium species | Used for sterically hindered amino acids. |
This table presents a general overview of coupling reagent classes and is not based on direct studies with this compound.
Evaluation of New Protecting Group Chemistries
The choice of protecting groups is fundamental to the success of a peptide synthesis campaign. The Boc group, removable by acid, is a cornerstone of one of the two major SPPS strategies. peptide.com The imidazole side chain of histidine requires its own protecting group during synthesis to prevent side reactions and suppress racemization.
Various protecting groups have been developed for the histidine imidazole nitrogen, including tosyl (Tos), dinitrophenyl (Dnp), trityl (Trt), and Boc itself. peptide.com The effectiveness of these protecting groups is often evaluated by synthesizing model peptides and analyzing the purity and extent of side products. For example, a study demonstrated that using Fmoc-His(Boc)-OH significantly reduces epimerization (the formation of the D-isomer) during coupling compared to the more common Fmoc-His(Trt)-OH, especially at elevated temperatures. amazonaws.com
Although there is no specific research found that uses this compound to evaluate a new protecting group, it would be a suitable model compound for such a purpose. A synthetic strategy could involve synthesizing Boc-His(PG)-Gly-OH, where 'PG' is a novel imidazole protecting group. The stability of this new group to the conditions of peptide coupling and its efficacy in preventing racemization at the histidine residue could be quantified by HPLC analysis of the crude product after coupling it to another amino acid or peptide fragment. The ease of removal of the new protecting group under specific deprotection conditions without affecting the Nα-Boc group would also be a critical parameter to evaluate.
Table 2: Common Protecting Groups for the Histidine Side Chain in Boc Chemistry
| Protecting Group (PG) | Abbreviation | Cleavage Conditions | Advantages/Disadvantages |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | TFA (same as Nα-Boc) | Useful for short peptides or N-terminal His; removed during final cleavage. biosynth.com |
| Tosyl | Tos | HOBt, HF | Can be unstable to coupling conditions with HOBt. biosynth.com |
| 2,4-Dinitrophenyl | Dnp | Thiophenol | Very stable, requires specific deprotection step. peptide.com |
| Benzyloxymethyl | Bom | HF, H₂/Pd-C | Suppresses racemization but requires strong acid or hydrogenation for removal. |
This table provides an overview of protecting groups for histidine and their general characteristics. The compatibility and effectiveness would be points of evaluation in studies of new protecting group chemistries.
Challenges and Future Directions in Boc His Gly Oh Research
Addressing Synthetic Hurdles in Complex Boc-Peptide Construction
The construction of peptides using Boc (tert-butyloxycarbonyl) protecting groups, a well-established method, is not without its difficulties, particularly when dealing with complex sequences or specific amino acids like histidine. bachem.com
A significant challenge in peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the amino acids, a process known as racemization. nih.gov Histidine is particularly susceptible to racemization due to the catalytic effect of the imidazole (B134444) ring in its side chain. peptide.comnih.gov The free N-pi of the imidazole can facilitate the abstraction of the α-proton of the activated amino acid, leading to racemization. peptide.com
To mitigate this, various strategies are employed. Protecting the imidazole nitrogen is crucial. peptide.compeptide.com In Boc-based synthesis, protecting groups like benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), and tosyl (Tos) are commonly used for the histidine side chain. peptide.com The Bom group is noted to be very effective in suppressing racemization, though its higher cost can be a drawback. peptide.com Studies have shown that using Boc-His(Bom)-OH can result in practically no racemization during the actual peptide synthesis. nih.gov The choice of coupling reagents also plays a critical role. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization. peptide.com
Another common issue is the formation of side products. For instance, diketopiperazine formation can occur at the dipeptide stage, which can be suppressed in Boc-synthesis by using in situ neutralization protocols. peptide.com Aspartimide formation is another potential side reaction, especially in sequences containing Asp-Gly, which can be minimized by using different protecting group strategies. peptide.com
| Challenge | Amino Acid of Concern | Mitigation Strategy | Reference |
|---|---|---|---|
| Racemization | Histidine | Side-chain protection (e.g., Bom, Dnp, Tos) | peptide.com |
| Use of coupling additives (e.g., HOBt) | peptide.com | ||
| Diketopiperazine Formation | Dipeptide stage | In situ neutralization protocols | peptide.com |
| Aspartimide Formation | Aspartic Acid-containing sequences | Use of cyclohexyl esters for Asp side-chain | peptide.com |
While solid-phase peptide synthesis (SPPS) has revolutionized peptide production, challenges in efficiency and scalability remain, especially for complex or hydrophobic peptides. openaccessjournals.comnih.gov In Boc-chemistry, issues can arise from batch-to-batch variations in resin performance, potentially leading to difficult couplings and failed syntheses. nih.gov To address this, novel linker-resin systems have been developed to improve the synthesis of peptide amides. nih.gov
For large-scale synthesis, liquid-phase peptide synthesis (LPPS) offers advantages over SPPS, including easier monitoring of reaction progress and better scalability for commercial production. kbdna.com Hybrid approaches that combine the strengths of different synthetic methods are also being explored to enhance efficiency. kbdna.com The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) strategies also impacts scalability, with each having distinct advantages depending on the specific peptide sequence and desired scale of production. americanpeptidesociety.org Innovations in synthesis technologies, such as improved reactors and purification methods, are crucial for advancing the scalability of peptide manufacturing. kbdna.comgappeptides.com
Advancements in High-Throughput Synthesis and Screening of Boc-Peptide Libraries
The discovery of new therapeutic peptides often relies on the synthesis and screening of large libraries of compounds. ethz.ch High-throughput synthesis (HTS) methodologies have been developed to generate vast numbers of peptides in parallel. nih.govspringernature.com These methods are often automated and can be applied to both Boc and Fmoc chemistries. nih.govunc.edu
The "one-bead two-compound" strategy is one such innovation, where each resin bead contains both the target cyclic peptide and a corresponding linear version for easier identification. nih.gov This allows for the rapid screening of entire libraries against biological targets. nih.gov The development of automated synthesizers and platforms has significantly increased the efficiency and throughput of peptide library production. openaccessjournals.comkbdna.com These technologies are essential for exploring the vast chemical space of peptides and identifying new leads for drug development. ethz.chnews-medical.net
Integration of Advanced Analytical Techniques for Real-Time Monitoring of Boc-Peptide Synthesis
Ensuring the quality and success of a peptide synthesis requires careful monitoring of each step. kbdna.com Traditional methods often involve taking samples for offline analysis, which can be time-consuming. The integration of advanced analytical techniques for real-time monitoring is a significant area of advancement.
Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the final peptide product. kbdna.comijsra.net For real-time monitoring of solid-phase peptide synthesis (SPPS), innovative approaches are being developed. One such method involves a pressure-based variable bed flow reactor, which allows for the real-time monitoring of resin swelling to determine coupling efficiency and detect on-resin aggregation. nih.govrsc.orgrsc.orgresearchgate.net Another emerging technique is the use of refractive index (RI) measurements to monitor the different steps of SPPS online, which can help optimize the process and reduce the consumption of reagents and solvents. csic.es These process analytical technologies (PAT) are crucial for ensuring a robust and efficient synthetic process. csic.es
Emerging Computational Methodologies for Predictive Peptide Design
Computational methods are becoming increasingly vital in peptide research, offering the potential to design peptides with specific properties before they are synthesized. units.it These approaches aim to predict the structure, binding affinity, and other characteristics of peptides, thereby accelerating the discovery process. units.itresearchgate.net
Computational protocols often involve exploring the sequence space of peptides bound to a target protein using methods like Monte Carlo simulations integrated with molecular dynamics. units.it Structure-based design has emerged as a powerful tool for developing inhibitors of protein-protein interactions. mdpi.com For instance, computational approaches can be used to design cyclic peptides that target enzyme active sites by extending a peptide chain around a known binding molecule that acts as an anchor. bakerlab.org Machine learning and artificial intelligence are also being applied to peptide design, further enhancing the ability to predict promising peptide candidates and reduce the time and cost of discovery. news-medical.net
| Methodology | Application | Key Feature | Reference |
|---|---|---|---|
| In silico panning/Genetic algorithms | Sequence optimization | Uses docking programs for conformational optimization | units.it |
| All-atom explicit solvent molecular dynamics | Describes peptide-target complexes | Provides detailed molecular-level interactions | units.it |
| Anchor Extension | De novo design of cyclic peptides | Builds a peptide around a known functional group | bakerlab.org |
| Machine Learning/AI | Predictive peptide design | Reduces discovery time and cost | news-medical.net |
Potential for Boc-His-Gly-OH in Novel Materials Science (e.g., self-assembling peptides)
Short peptides, including those with protecting groups, have shown a remarkable ability to self-assemble into well-ordered nanostructures such as nanotubes, spheres, and fibers. nih.gov This property opens up exciting possibilities in materials science. Aromatic dipeptides, for example, are known to form these structures, which can be exploited for applications in biosensing, drug delivery, and molecular electronics. nih.gov
While research on the self-assembly of this compound specifically is not widely documented, the principles of peptide self-assembly suggest potential in this area. Protected tetrapeptides like Boc-Gly-Gly-Phe-Gly-OH are known to self-assemble and are used as linkers in antibody-drug conjugates. medchemexpress.com The presence of the aromatic histidine ring and the flexible glycine (B1666218) residue in this compound could potentially drive the formation of ordered structures under specific conditions. Future research could explore the self-assembly properties of this dipeptide and its potential for creating novel biomaterials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
